molecular formula C22H20ClNO3 B2440393 (E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 690215-02-2

(E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one

Cat. No. B2440393
CAS RN: 690215-02-2
M. Wt: 381.86
InChI Key: UTRKYZRQYOXOIP-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Fluorescent Probing and Sensing Applications

A novel approach utilizes similar structures for the selective sensing of SO2 derivatives in cationic micellar media, highlighting the potential of such compounds in environmental and biological sensing applications. The probe designed for this purpose showed high selectivity and sensitivity toward bisulfite over other anions and biothiols, with practical applications demonstrated in the detection of bisulfite in real samples such as dry white wine, and in bioimaging (Gómez et al., 2018).

Bioimaging and Metal Ion Sensing

Another research application is in bioimaging, where a related fluorescent probe showed good selectivity and sensitivity towards Zn(2+) ions, indicating its utility in cell imaging and environmental monitoring. This probe's ability to change emission color from green to red upon binding with Zn(2+) suggests its potential as a versatile tool for the detection of metal ions in various settings (Tan et al., 2014).

Thermoresponsive and pH-sensitive Materials

The compound's structure has been utilized in the synthesis of thermoresponsive homopolymers that are tunable by pH and CO2. This innovative material demonstrates the ability to reversibly adjust its solubility and physical properties in response to environmental stimuli, offering promising applications in smart materials and nanotechnology (Jiang et al., 2014).

Antimicrobial Applications

Similar chromen-2-one derivatives have been synthesized and tested for their antimicrobial activities, suggesting the broader antimicrobial potential of this compound class. These studies highlight the potential use of such compounds in developing new antimicrobial agents against various bacterial and fungal pathogens (Lakshminarayanan et al., 2010).

Corrosion Inhibition

Research into chalcone derivatives, which share structural similarities, has indicated their high efficacy as corrosion inhibitors, suggesting possible applications of (E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one in protecting metals from corrosion. This application is particularly relevant in industries where metal preservation is critical (Lgaz et al., 2017).

properties

IUPAC Name

6-chloro-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRKYZRQYOXOIP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one

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